3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid
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Overview
Description
3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
The synthesis of 3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The subsequent steps involve functional group modifications to introduce the hydroxy, oxo, and propanoic acid groups under controlled reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects . The hydroxy and oxo groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-9-12(5-6-17(22)23)10(2)19-15(9)8-14-13-4-3-11(21)7-16(13)20-18(14)24/h3-4,7-8,19,21H,5-6H2,1-2H3,(H,20,24)(H,22,23)/b14-8+ |
InChI Key |
YEVBDKUJUCJAMN-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C/2\C3=C(C=C(C=C3)O)NC2=O |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)O)NC2=O |
Origin of Product |
United States |
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